molecular formula C22H19ClN4OS2 B13361429 7-benzyl-2-[(4-chlorobenzyl)sulfanyl]-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

7-benzyl-2-[(4-chlorobenzyl)sulfanyl]-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B13361429
M. Wt: 455.0 g/mol
InChI Key: QOQJLWPPYSELTR-UHFFFAOYSA-N
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Description

7-benzyl-2-[(4-chlorobenzyl)sulfanyl]-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one core with benzyl and chlorobenzyl sulfanyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzyl-2-[(4-chlorobenzyl)sulfanyl]-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one typically involves multiple steps. The starting materials often include pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one, benzyl chloride, and 4-chlorobenzyl chloride. The reaction conditions usually require the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reactions. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-benzyl-2-[(4-chlorobenzyl)sulfanyl]-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl and chlorobenzyl positions using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

7-benzyl-2-[(4-chlorobenzyl)sulfanyl]-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 7-benzyl-2-[(4-chlorobenzyl)sulfanyl]-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to the disruption of metabolic pathways and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

    7-benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: Similar in structure but with different substituents.

    7-benzyl-2-(4-chlorobenzyl)-5,6,7,8-tetrahydropyrido[4’,3’4,5]thieno[2,3-d]pyrimidin-4-amine: Contains a thieno ring instead of a thiadiazolo ring.

Uniqueness

The uniqueness of 7-benzyl-2-[(4-chlorobenzyl)sulfanyl]-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one lies in its specific combination of substituents and the presence of the thiadiazolo ring, which imparts distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C22H19ClN4OS2

Molecular Weight

455.0 g/mol

IUPAC Name

11-benzyl-5-[(4-chlorophenyl)methylsulfanyl]-4-thia-2,6,7,11-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2,5-trien-8-one

InChI

InChI=1S/C22H19ClN4OS2/c23-17-8-6-16(7-9-17)14-29-22-25-27-20(28)18-13-26(12-15-4-2-1-3-5-15)11-10-19(18)24-21(27)30-22/h1-9H,10-14H2

InChI Key

QOQJLWPPYSELTR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1N=C3N(C2=O)N=C(S3)SCC4=CC=C(C=C4)Cl)CC5=CC=CC=C5

Origin of Product

United States

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